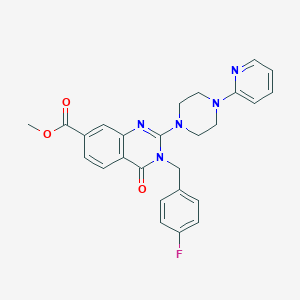
Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C26H24FN5O3 and its molecular weight is 473.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate (MFB-PYR) is a synthetic compound that belongs to the quinazoline family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of MFB-PYR, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
MFB-PYR features a complex structure characterized by:
- Quinazoline Core : A bicyclic structure that is common in many biologically active compounds.
- 4-Fluorobenzyl Group : This substitution may enhance lipophilicity and bioavailability.
- Pyridin-2-yl Piperazine Moiety : Known for its role in modulating receptor interactions.
The molecular formula of MFB-PYR is C22H21FN6O3, and it has a CAS number of 1251682-27-5. The unique combination of these functional groups suggests potential interactions with various biological targets.
Pharmacological Properties
Research indicates that quinazoline derivatives exhibit a wide range of pharmacological activities, including:
- Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines.
- Neuroprotective Effects : Some derivatives have been investigated for their potential to protect neuronal cells.
- Antidepressant Properties : Certain analogs have been linked to mood enhancement.
The specific biological activity of MFB-PYR remains largely unexplored; however, its structural similarities to other active compounds suggest promising therapeutic potential.
Structure-Activity Relationships (SAR)
The biological activity of MFB-PYR can be influenced by modifications to its structure. The following table summarizes related compounds and their activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-(4-chlorobenzyl)-4-oxoquinazoline | Similar quinazoline core with chlorine | Antitumor |
| Methyl 3-(phenethyl)-4-hydroxyquinazoline | Hydroxyl group instead of fluorine | Neuroprotective |
| Methyl 3-(benzyl)-2-pyridinecarboxamide | Different aromatic substitution | Antidepressant |
The presence of the 4-fluorobenzyl group in MFB-PYR may enhance its binding affinity to specific targets compared to other analogs, potentially leading to improved therapeutic profiles.
Understanding the mechanism through which MFB-PYR exerts its biological effects is crucial. Interaction studies are essential to elucidate how this compound interacts with various biological targets. Potential mechanisms may include:
- Inhibition of Key Enzymes : Similar quinazoline derivatives have been shown to inhibit kinases involved in cell proliferation.
- Modulation of Receptor Activity : The piperazine moiety may facilitate interactions with neurotransmitter receptors.
Properties
IUPAC Name |
methyl 3-[(4-fluorophenyl)methyl]-4-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O3/c1-35-25(34)19-7-10-21-22(16-19)29-26(32(24(21)33)17-18-5-8-20(27)9-6-18)31-14-12-30(13-15-31)23-4-2-3-11-28-23/h2-11,16H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIGDJLZZOTYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=N4)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














